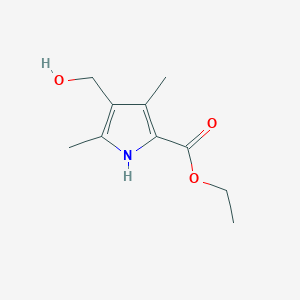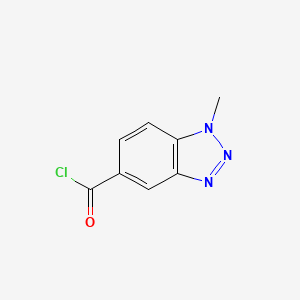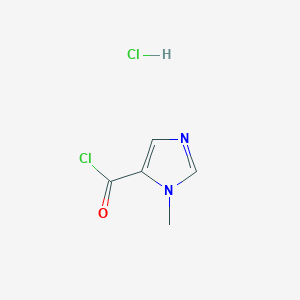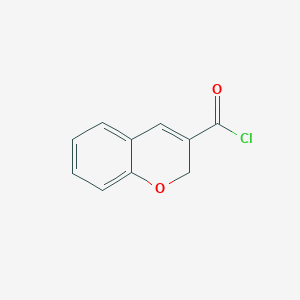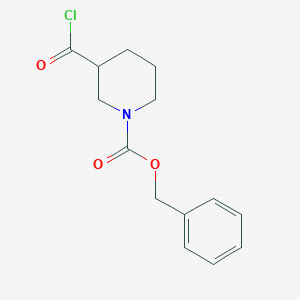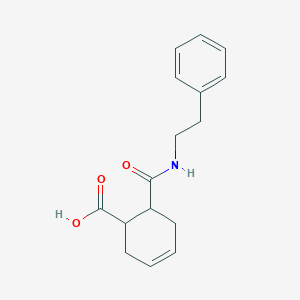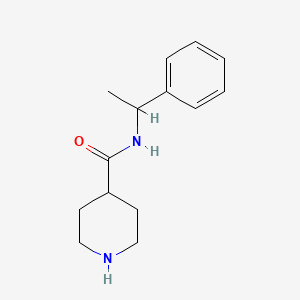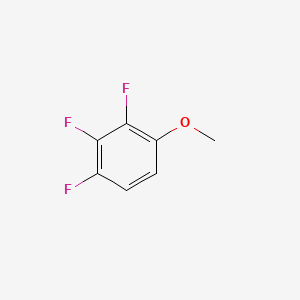
2,3,4-Trifluoroanisole
Descripción general
Descripción
2,3,4-Trifluoroanisole is a fluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. While the provided papers do not directly discuss 2,3,4-Trifluoroanisole, they do provide insights into the properties and behaviors of similar fluorinated anisoles, which can be used to infer some characteristics of 2,3,4-Trifluoroanisole.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds like trifluoroanisole typically involves the introduction of fluorine atoms or trifluoromethyl groups into the aromatic ring. The paper on the synthesis of fluorinated amino acids demonstrates the use of trifluoromethylated precursors, which could be relevant for synthesizing trifluoroanisole derivatives. Although the paper focuses on amino acids, the underlying chemistry could provide a foundation for synthesizing 2,3,4-Trifluoroanisole by incorporating fluorine atoms into the appropriate positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of fluorinated anisoles is characterized by the presence of a methoxy group attached to a fluorinated benzene ring. The paper on tetrafluoroanisole provides insights into the geometric structure and internal rotation around the C(sp2)-O bond, which is also relevant for 2,3,4-Trifluoroanisole. The presence of fluorine atoms influences the electronic distribution and steric effects, which can affect the overall molecular geometry and conformation.
Chemical Reactions Analysis
Fluorinated anisoles can participate in various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. The paper on tetrakis(trifluoromethanesulfonato)tetrasilanes discusses reactions involving silicon-fluorine bonds, which, while not directly related to trifluoroanisole, highlight the reactivity of fluorine-containing compounds. The reactivity of 2,3,4-Trifluoroanisole would likely be affected by the strong electronegativity of the fluorine atoms, potentially altering its reactivity compared to non-fluorinated anisoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trifluoroanisole would be influenced by the presence of the fluorine atoms. The papers on difluoroanisole and trifluoroanisol provide data on the conformation and potential to internal rotation, which are important for understanding the behavior of the molecule in different states. The fluorine atoms contribute to the molecule's polarity, boiling point, and other physical properties. The electron-withdrawing effect of the fluorine atoms also impacts the chemical properties, such as acidity and reactivity.
Aplicaciones Científicas De Investigación
- Summary of the Application : 2,3,4-Trifluoroanisole is used in the study of contamination with fluoroaromatics (FAs), particularly polyfluorinated aniline, which is becoming a serious environmental problem worldwide .
- Methods of Application or Experimental Procedures : The study involved the use of three sequencing batch reactors (SBRs) that were acclimated in a stepwise feeding according to the inhibition degree . After 246–323 days of acclimation, the SBRs successfully achieved efficient removal of 2,3,4-trifluoroaniline (2,3,4-TFA), a compound similar to 2,3,4-Trifluoroanisole .
- Results or Outcomes : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNSQZJDRPZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380300 | |
| Record name | 2,3,4-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoroanisole | |
CAS RN |
203245-16-3 | |
| Record name | 2,3,4-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



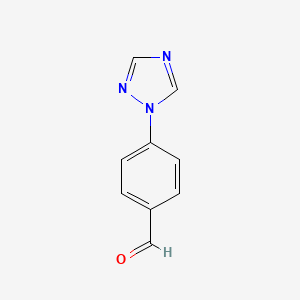
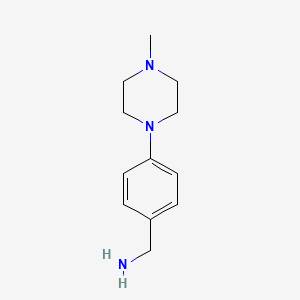
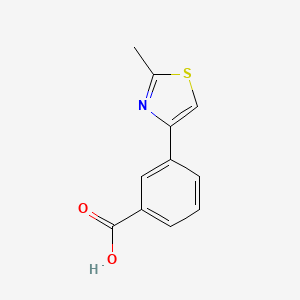
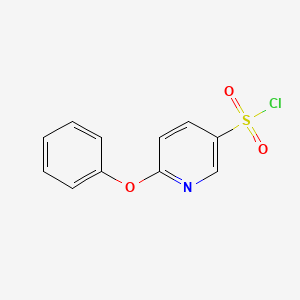

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
